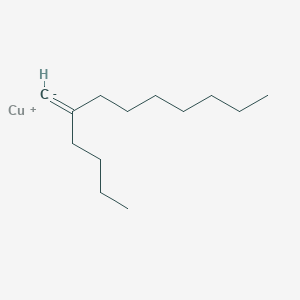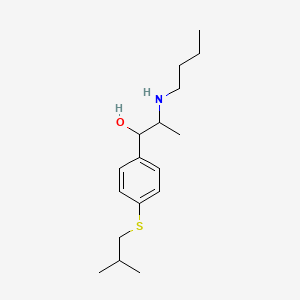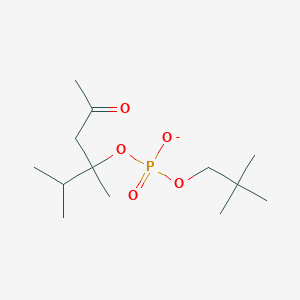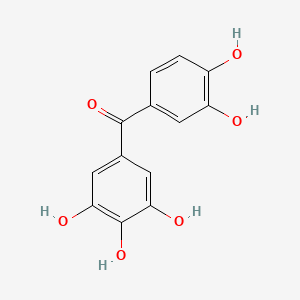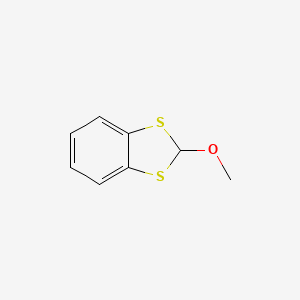
1,3-Benzodithiole, 2-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodithiole, 2-methoxy- is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a benzene ring fused with a 1,3-dithiol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodithiole, 2-methoxy- can be synthesized through various methods. One common approach involves the copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S8) or selenium (Se). This reaction involves sulfur rearrangement and is conducted in the presence of cesium carbonate (Cs2CO3) . Another method involves the hydride reduction of 1,3-benzodithiole-2-thiones using reagents like diisobutylaluminum hydride (DIBAL) or borane-dimethyl sulfide complex (BH3×Me2S) in refluxing toluene .
Industrial Production Methods
Industrial production methods for 1,3-Benzodithiole, 2-methoxy- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodithiole, 2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or selenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like DIBAL and BH3×Me2S are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or selenol derivatives.
Substitution: Various substituted benzodithioles depending on the electrophile used.
Applications De Recherche Scientifique
1,3-Benzodithiole, 2-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent for introducing cyclic dithioacetal functions into indoles and pyrroles.
Medicine: Research is ongoing to explore its potential as a pharmacological agent due to its unique chemical structure.
Industry: It is used in the synthesis of fluorescent probes and other functional materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzodithiole, 2-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur atoms can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodithiole-2-thione: Similar in structure but lacks the methoxy group.
Benzothiaselenole: Contains selenium instead of sulfur.
Dibenzodithiocine: A larger fused ring system with similar sulfur-containing rings.
Uniqueness
1,3-Benzodithiole, 2-methoxy- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
53301-48-7 |
|---|---|
Formule moléculaire |
C8H8OS2 |
Poids moléculaire |
184.3 g/mol |
Nom IUPAC |
2-methoxy-1,3-benzodithiole |
InChI |
InChI=1S/C8H8OS2/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5,8H,1H3 |
Clé InChI |
KPDMNMPVXNLAMZ-UHFFFAOYSA-N |
SMILES canonique |
COC1SC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-N-[4-bromo-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B14628548.png)
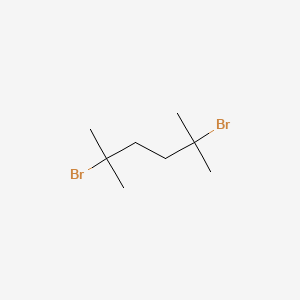
phosphane](/img/structure/B14628550.png)
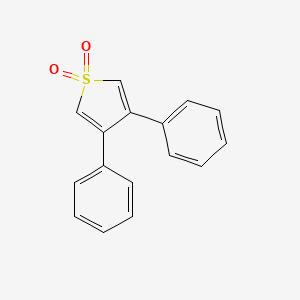
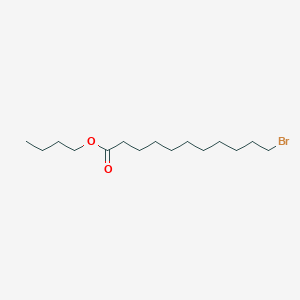
![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
![Acetamide, N-[2-(hexyloxy)phenyl]-](/img/structure/B14628585.png)

![Stannane, [(4-methylphenyl)thio]triphenyl-](/img/structure/B14628590.png)
